molecular formula C19H14ClN7O3 B2805630 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396674-67-1

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2805630
CAS RN: 1396674-67-1
M. Wt: 423.82
InChI Key: IDYVZBPGMPTAPB-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClN7O3 and its molecular weight is 423.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to "N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" involves complex chemical reactions aimed at creating novel molecules with potential biological activities. For instance, Fahim et al. (2019) described the synthesis of novel pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity against HepG2 cell lines. These compounds were synthesized using microwave irradiation, showing the efficiency of modern synthetic methods in creating complex molecules (Fahim, Elshikh, & Darwish, 2019). Additionally, Talupur, Satheesh, & Chandrasekhar (2021) explored the synthesis of tetrazol-thiophene-2-carboxamides, characterizing their molecular structure through various analytical techniques and evaluating their antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities

The biological activities of these compounds are a primary focus of research, with studies often exploring their antimicrobial, antitumor, and antioxidant properties. Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains. Some compounds exhibited significant inhibition, suggesting potential therapeutic applications (Akbari et al., 2008).

Molecular Docking and DFT Studies

Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms of these compounds with biological targets and their electronic structure, respectively. The antitumor activity and molecular docking study by Fahim et al. (2019) included evaluating compounds against the HepG2 cell line, utilizing Auto Dock tools for molecular docking to predict interaction energy scores, and DFT studies to examine the equilibrium geometry of the new pyrazoles derivatives (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O3/c20-16-4-2-1-3-12(16)10-26-18(29)15(9-21-19(26)30)17(28)23-13-5-7-14(8-6-13)27-11-22-24-25-27/h1-9,11H,10H2,(H,21,30)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYVZBPGMPTAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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